molecular formula C2H2KNO2S2 B11826277 Potassium;2-nitroethene-1,1-dithiol

Potassium;2-nitroethene-1,1-dithiol

Cat. No.: B11826277
M. Wt: 175.28 g/mol
InChI Key: VFIMWVGGTZYDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;2-nitroethene-1,1-dithiol is a chemical compound with the molecular formula C₂H₃NO₂S₂K It is known for its unique structure, which includes a nitro group and two thiol groups attached to an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;2-nitroethene-1,1-dithiol typically involves the reaction of 2-nitroethene-1,1-dithiol with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{2-nitroethene-1,1-dithiol} + \text{KOH} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-nitroethene-1,1-dithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of 2-aminoethene-1,1-dithiol.

    Substitution: Formation of various substituted ethene derivatives.

Scientific Research Applications

Potassium;2-nitroethene-1,1-dithiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Potassium;2-nitroethene-1,1-dithiol involves its interaction with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethane-1,1-dithiol: Similar structure but lacks the nitro group.

    1,2-Ethanedithiol: Contains two thiol groups but no nitro group.

    Methanedithiol: Contains two thiol groups attached to a single carbon atom.

Uniqueness

Potassium;2-nitroethene-1,1-dithiol is unique due to the presence of both nitro and thiol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C2H2KNO2S2

Molecular Weight

175.28 g/mol

IUPAC Name

potassium;2-nitroethene-1,1-dithiol

InChI

InChI=1S/C2H2NO2S2.K/c4-3(5)1-2(6)7;/h6-7H;/q-1;+1

InChI Key

VFIMWVGGTZYDSL-UHFFFAOYSA-N

Canonical SMILES

[C-](=C(S)S)[N+](=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.